5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid
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Overview
Description
5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of furan, a heterocyclic organic compound, and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, 4-piperidin-1-ylmethyl-furan-2-carboxylic acid can be synthesized by reacting 4-chloromethyl-furan-2-carboxylic acid with piperidine under basic conditions.
Methylation: The final step involves the methylation of the piperidine ring to obtain this compound. This can be achieved using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-Methyl-4-piperidin-1-ylmethyl-furan-2-methanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidine ring can enhance binding affinity and specificity, while the furan ring can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-Piperidin-1-ylmethyl-furan-2-carboxylic acid: Lacks the methyl group on the piperidine ring.
5-Methyl-furan-2-carboxylic acid: Lacks the piperidine ring.
4-Chloromethyl-furan-2-carboxylic acid: Contains a chlorine atom instead of the piperidine ring.
Uniqueness
5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid is unique due to the presence of both the piperidine and furan rings, which can confer distinct chemical and biological properties. The methyl group on the piperidine ring can also influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
5-methyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9-10(7-11(16-9)12(14)15)8-13-5-3-2-4-6-13/h7H,2-6,8H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYSYYIVQNSMAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355480 |
Source
|
Record name | 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299920-95-9 |
Source
|
Record name | 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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